molecular formula C13H10N2O2S B12848165 7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one

7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one

Cat. No.: B12848165
M. Wt: 258.30 g/mol
InChI Key: ZTVOVJRJHSTIBB-UHFFFAOYSA-N
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Description

7-(2-Methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound that contains a thieno[2,3-d]pyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one typically involves the construction of the thieno[2,3-d]pyridazine ring system followed by the introduction of the 2-methoxyphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the use of palladium-catalyzed carbonylation reactions has been reported for the synthesis of related thieno[2,3-d]pyridazine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions that are activated by the thieno[2,3-d]pyridazine ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one is unique due to the presence of the 2-methoxyphenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

7-(2-methoxyphenyl)-5H-thieno[2,3-d]pyridazin-4-one

InChI

InChI=1S/C13H10N2O2S/c1-17-10-5-3-2-4-8(10)11-12-9(6-7-18-12)13(16)15-14-11/h2-7H,1H3,(H,15,16)

InChI Key

ZTVOVJRJHSTIBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=O)C3=C2SC=C3

Origin of Product

United States

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